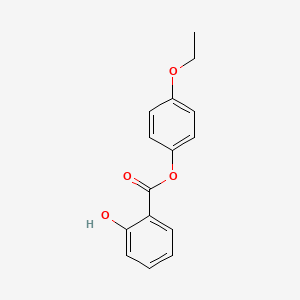
4-Ethoxyphenyl 2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxyphenyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from the esterification of 4-ethoxyphenol and 2-hydroxybenzoic acid (salicylic acid)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxyphenyl 2-hydroxybenzoate typically involves the esterification reaction between 4-ethoxyphenol and 2-hydroxybenzoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Ethoxyphenol+2-Hydroxybenzoic acidAcid catalyst4-Ethoxyphenyl 2-hydroxybenzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, ensures the consistent production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxyphenyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, resulting in the formation of 4-ethoxyphenol and 2-hydroxybenzoic acid.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Hydrolysis: 4-Ethoxyphenol and 2-Hydroxybenzoic acid.
Oxidation: 4-Ethoxybenzaldehyde or 4-Ethoxybenzoic acid.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Applications De Recherche Scientifique
4-Ethoxyphenyl 2-hydroxybenzoate has several scientific research applications:
Pharmaceuticals: It is studied for its potential use as an intermediate in the synthesis of various drugs, particularly those with anti-inflammatory and analgesic properties.
Cosmetics: The compound is explored for its potential use in skincare products due to its soothing and anti-inflammatory properties.
Materials Science: It is investigated for its potential use in the development of novel materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of 4-ethoxyphenyl 2-hydroxybenzoate is primarily related to its ability to interact with biological targets through its ester and aromatic functional groups. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxybenzoate (Methyl salicylate): Similar ester structure but with a methyl group instead of an ethoxy group.
Ethyl 2-hydroxybenzoate (Ethyl salicylate): Similar ester structure but with an ethyl group instead of an ethoxy group.
Propyl 2-hydroxybenzoate (Propyl salicylate): Similar ester structure but with a propyl group instead of an ethoxy group.
Uniqueness
4-Ethoxyphenyl 2-hydroxybenzoate is unique due to the presence of the ethoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for specific applications compared to its analogs.
Propriétés
Numéro CAS |
88599-60-4 |
|---|---|
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
(4-ethoxyphenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-2-18-11-7-9-12(10-8-11)19-15(17)13-5-3-4-6-14(13)16/h3-10,16H,2H2,1H3 |
Clé InChI |
MMUBDEFEIXHXHV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14377571.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
![4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14377578.png)
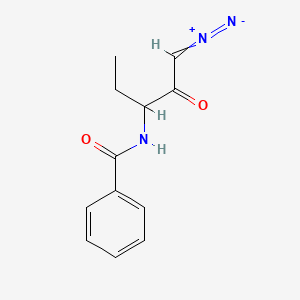
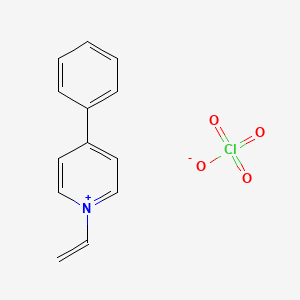
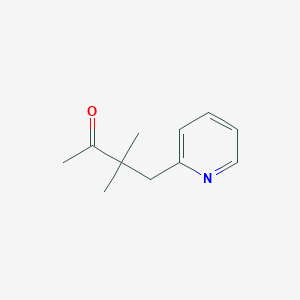
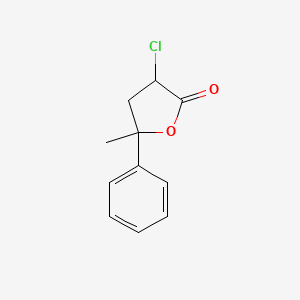

![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)
![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
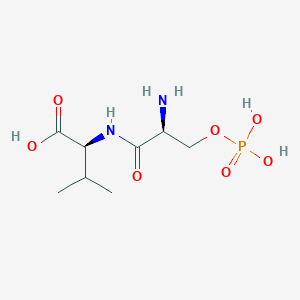
![N,N-Dimethyl-4-[3-(phenanthren-9-YL)propyl]aniline](/img/structure/B14377625.png)
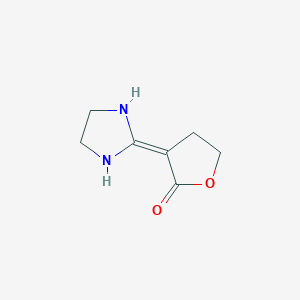
![Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate](/img/structure/B14377634.png)
